N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide, also known as UNC1999, is a synthetic small molecule developed as a chemical probe for investigating the biological functions of enhancer of zeste homolog 2 (EZH2) and enhancer of zeste homolog 1 (EZH1). [, , ] These enzymes are the catalytic subunits of polycomb repressive complex 2 (PRC2), which plays a critical role in gene silencing through trimethylation of lysine 27 on histone H3 (H3K27me3). [, , , , , ] UNC1999 is classified as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, specifically targeting both EZH2 and EZH1 with high potency and selectivity. [, , ] This dual inhibition makes it a valuable tool for studying the roles of both enzymes, especially in cases where functional redundancy may mask the effects of inhibiting only EZH2. [, , , ] UNC1999 has shown promising anti-tumor activity in preclinical models of various cancers, particularly those dependent on EZH2 activity for their growth and survival. [, , , , , , , , , , , , , ]
UNC1999 is a small molecule designed as a selective inhibitor of the Enhancer of Zeste Homolog 2 and 1 (EZH2 and EZH1) enzymes, which are critical components of the Polycomb Repressive Complex 2 involved in histone methylation. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly those characterized by aberrant EZH2 activity. UNC1999 is notable for its oral bioavailability, making it a valuable tool in both research and clinical settings.
UNC1999 is classified as an antineoplastic agent and an enzyme inhibitor, specifically targeting histone methyltransferases. It is recognized for its role as a chemical probe in the study of epigenetic modifications and their implications in cancer biology.
The synthesis of UNC1999 involves several key steps that have been detailed in various studies. The compound can be synthesized through a multi-step process that includes the formation of key intermediates followed by final cyclization steps to yield the active compound.
Technical Details:
UNC1999 has a complex molecular structure characterized by a pyridone core that is crucial for its binding affinity to EZH2. The molecular formula is with a molecular weight of approximately 270.3 g/mol.
UNC1999 primarily acts through competitive inhibition of EZH2's enzymatic activity, specifically targeting the S-adenosylmethionine (SAM) binding site.
Technical Details:
The mechanism by which UNC1999 exerts its effects involves competitive inhibition at the SAM binding site on EZH2 and EZH1. This inhibition leads to a reduction in trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression.
UNC1999 displays high selectivity for EZH2 over other methyltransferases, with more than 200-fold selectivity noted against a range of non-epigenetic targets such as kinases and ion channels . This selectivity underscores its potential for minimizing off-target effects during therapeutic use.
UNC1999 serves multiple roles within scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3